

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Lurasidone Analysis

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Compound of Interest

Compound Name: *Lurasidone*

Cat. No.: *B1662784*

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Introduction

Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy. This document provides a detailed application note and protocol for the analysis of **Lurasidone** using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is designed for routine quality control analysis, stability studies, and research purposes.

Principle

The described method utilizes RP-HPLC with UV detection to separate and quantify **Lurasidone**. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The method is isocratic, ensuring simplicity and robustness. The detection wavelength is set at the UV maximum of **Lurasidone** for optimal sensitivity.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used for the analysis of **Lurasidone**. The following table summarizes typical chromatographic conditions reported in the literature.[1][2][3][4]

Parameter	Method 1	Method 2	Method 3
Column	Thermo ODS, C18 (150 x 4.6 mm, 5 µm) [1]	Zorbax XDB C8 (50 x 4.6 mm, 3.5 µm)	Inertsil ODS C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	Sodium dihydrogen orthophosphate buffer (pH 6.5) and Acetonitrile (60:40 v/v)	Phosphate buffer (pH 3.0, 20 mM): Acetonitrile: Methanol (55:10:35 v/v/v)	0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0) and Acetonitrile (60:40 v/v)
Flow Rate	0.8 mL/min	1.2 mL/min	1.0 mL/min
Detection Wavelength	230 nm	230 nm	230 nm
Injection Volume	Not Specified	2 µL	Not Specified
Column Temperature	Ambient	40°C	Room Temperature
Retention Time	3.33 min	6.89 min	6.022 min

Reagents and Materials

- **Lurasidone** Hydrochloride (Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Sodium Dihydrogen Orthophosphate (Analytical Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade)

- **Lurasidone** Tablets (e.g., Luramax 40mg)

Preparation of Solutions

Mobile Phase (Method 1 Example): Prepare a solution of Sodium dihydrogen orthophosphate buffer and adjust the pH to 6.5 using diluted orthophosphoric acid. Mix the buffer with Acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution: Accurately weigh and dissolve about 40 mg of **Lurasidone** HCl reference standard in a 100 mL volumetric flask with the mobile phase as a diluent to obtain a concentration of 400 µg/mL.

Working Standard Solution: From the standard stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get a final concentration of 40 µg/mL.

Sample Preparation (from Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 40 mg of **Lurasidone** HCl and transfer it to a 100 mL volumetric flask.
- Add about 50 mL of the diluent and sonicate for 30 minutes with intermittent shaking.
- Dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter.
- Transfer 1 mL of the filtered solution into a 10 mL volumetric flask and make up to the mark with the diluent.

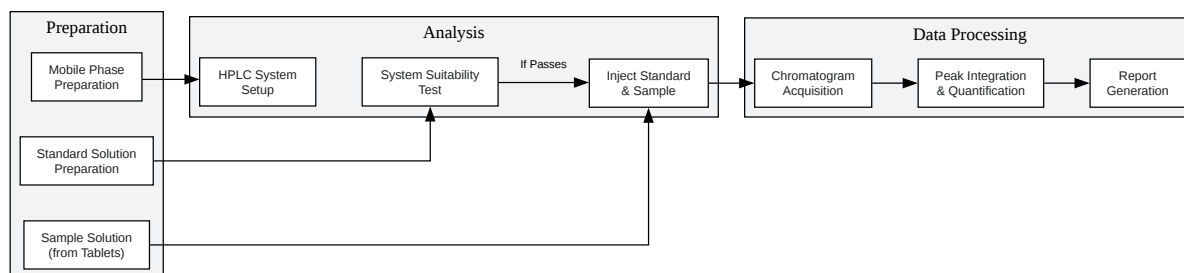
Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines, demonstrating good performance characteristics.

Validation Parameter	Method 1 Results	Method 2 Results	Method 3 Results
Linearity Range	10-60 µg/mL	0.5-50 µg/mL	160-1200 µg/mL (Lurasidone)
Correlation Coefficient (r ²)	0.9999	>0.999	0.999
Limit of Detection (LOD)	0.25 µg/mL	0.1295 µg/mL	Not Specified
Limit of Quantification (LOQ)	0.75 µg/mL	0.4317 µg/mL	Not Specified
Accuracy (% Recovery)	99.95 - 100.01%	100.32%	100.565 - 101.061%
Precision (%RSD)	< 2%	< 2%	< 2%

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Lurasidone**.



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Caption: General workflow for **Lurasidone** HPLC analysis.

Stability Indicating Assay

Forced degradation studies have been performed on **Lurasidone** to demonstrate the stability-indicating nature of the HPLC method. **Lurasidone** has been shown to degrade under acidic, alkaline, oxidative, thermal, and photolytic conditions. The developed HPLC method was able to resolve the **Lurasidone** peak from all degradation products, proving its specificity and stability-indicating capability.

Conclusion

The provided HPLC method is simple, rapid, accurate, and precise for the determination of **Lurasidone** in bulk and pharmaceutical dosage forms. The method is also stability-indicating, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The clear workflow and detailed protocols facilitate the straightforward implementation of this method in a laboratory setting.

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